molecular formula C26H27ClN4O3 B2957617 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea CAS No. 896352-60-6

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2957617
CAS No.: 896352-60-6
M. Wt: 478.98
InChI Key: FTDCYRAGTFNCEO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a phenylpiperazin-1-yl group, and a 4-chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various starting materials and reaction conditions . For instance, functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-aryl-sulfonyl)piperazin-1-yl]-2-phenyloxazoles have been synthesized using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials .

Scientific Research Applications

Antimicrobial Activities

Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated their preparation from related chemical precursors and evaluated their antimicrobial activities. Certain compounds within this study showed significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).

Synthetic Methodologies

The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored for the synthesis of ureas from carboxylic acids. This method provides a straightforward, racemization-free approach to obtaining ureas, highlighting the versatility and potential applications of urea derivatives in synthetic organic chemistry (Thalluri et al., 2014).

Corrosion Inhibition

A study on 1,3,5-triazinyl urea derivatives investigated their efficiency as corrosion inhibitors for mild steel in acidic environments. The results indicated strong adsorption of these compounds on the steel surface, leading to significant corrosion inhibition. This application is crucial in materials science and engineering, particularly in extending the lifespan of metal components (Mistry et al., 2011).

PPARgamma Agonists

Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists involved the optimization of the phenyl alkyl ether moiety to improve solubility and biological activity. The study's findings contribute to the development of new therapeutic agents targeting PPARgamma, which is significant in treating metabolic disorders (Collins et al., 1998).

Future Directions

While specific future directions for this compound were not found, the search results suggest that similar compounds are promising candidates for further chemical modifications and biological evaluations .

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c27-20-7-9-21(10-8-20)29-26(32)28-17-23(19-6-11-24-25(16-19)34-18-33-24)31-14-12-30(13-15-31)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCYRAGTFNCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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